molecular formula C9H18ClNO B1376840 3-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1380300-88-8

3-Oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No. B1376840
CAS RN: 1380300-88-8
M. Wt: 191.7 g/mol
InChI Key: CRGMWUWIKHZVNG-UHFFFAOYSA-N
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Description

3-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is a white to light yellow powder .


Molecular Structure Analysis

The molecular structure of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride can be represented by the canonical SMILES string: C1CNCCC12CCOCC2.Cl . This represents a spirocyclic compound, where a nitrogen atom and an oxygen atom are incorporated into the two cyclohexane rings .


Physical And Chemical Properties Analysis

3-Oxa-9-azaspiro[5.5]undecane hydrochloride has a molecular weight of 191.70 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 122 and a topological polar surface area of 21.3 Ų . It is a white to light yellow powder .

Scientific Research Applications

Organic Synthesis

3-Oxa-9-azaspiro[5.5]undecane hydrochloride: is utilized as a raw material or intermediate in organic synthesis . Its structure, which includes both an oxygen and a nitrogen atom within a spirocyclic framework, allows for diverse reactivity and the construction of complex organic molecules.

Heterocyclic Compound Synthesis

This compound plays a crucial role in the synthesis of heterocyclic compounds . Heterocycles are a backbone of many pharmaceuticals, and the spirocyclic nature of this compound provides a unique scaffold for drug development.

Drug Development

The unique structure of 3-Oxa-9-azaspiro[5.5]undecane hydrochloride is advantageous in drug development . It can be used to create novel pharmacophores which are essential for the discovery of new therapeutic agents.

Catalysis

It serves as a catalyst carrier in certain catalytic reactions . The compound can stabilize the catalyst and enhance the reaction rate, making it valuable in various chemical processes.

Safety and Hazards

3-Oxa-9-azaspiro[5.5]undecane hydrochloride may cause skin irritation . In case of skin irritation, it is advised to get medical attention. Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGMWUWIKHZVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-9-azaspiro[5.5]undecane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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